molecular formula C4H2BrNO2S B1379920 4-Bromoisothiazole-3-carboxylic acid CAS No. 4576-88-9

4-Bromoisothiazole-3-carboxylic acid

Cat. No. B1379920
CAS RN: 4576-88-9
M. Wt: 208.04 g/mol
InChI Key: AZXGRLSGOYZQAR-UHFFFAOYSA-N
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Description

4-Bromoisothiazole-3-carboxylic acid is an organic compound with the molecular formula C4H2BrNO2S . It is used for research purposes and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 4-Bromoisothiazole-3-carboxylic acid involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C . This process yields the carboxylic acid products in 99% and 95% yields, respectively .


Molecular Structure Analysis

The molecular weight of 4-Bromoisothiazole-3-carboxylic acid is 208.04 g/mol . The exact mass is 206.898956 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Bromoisothiazole-3-carboxylic acid include the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 . The reaction takes place in TFA at approximately 0 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromoisothiazole-3-carboxylic acid include its molecular formula C4H2BrNO2S and its molecular weight of 208.04 g/mol . It is stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Hydrodehalogenation : 4-Bromoisothiazole-3-carboxylic acid is an intermediate in the synthesis of various chemical compounds. A study demonstrated its formation through the hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles (Ioannidou & Koutentis, 2011).

  • Heterocyclic Synthesis : The compound has also been used in synthesizing heterocyclic compounds. These structures are important in various chemical and pharmaceutical applications (Holla, Shridhara, & Shivananda, 2002).

  • Peptidomimetic and Biologically Active Compounds : Its structural analogue, 5-amino-1,2,3-triazole-4-carboxylic acid, is used to create peptidomimetics and biologically active compounds, highlighting its potential in drug discovery (Ferrini et al., 2015).

  • Preparation of Isoxazoles : Research into the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from related molecules demonstrates the compound's relevance in creating isoxazole-based drug-like structures (Robins, Fettinger, Tinti, & Kurth, 2007).

  • Bioisosterism and Scaffold Hopping : The 4-bromoisothiazole-3-carboxylic acid related structure, 4-hydroxy-1,2,3-triazole, is utilized in bioisosterism and scaffold hopping in drug design. This is instrumental in creating new pharmaceutical compounds with improved binding affinity (Pippione et al., 2015).

Catalysis and Chemical Reactions

  • Palladium-Mediated Arylation : The compound plays a role in palladium-catalyzed direct C–H arylation, demonstrating its utility in complex chemical syntheses (Kalogirou & Koutentis, 2014).

  • Corrosion Inhibition : Similar structures, like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have shown potential as corrosion inhibitors, suggesting the potential utility of 4-bromoisothiazole-3-carboxylic acid in this field (Lagrenée et al., 2002).

  • Photophysical and Singlet Oxygen Activation Properties : Research into ethyl 2-arylthiazole-5-carboxylates indicates the importance of similar compounds in studying photophysical properties and singlet oxygen activation, which is crucial in photodynamic therapy and photochemistry (Amati et al., 2010).

properties

IUPAC Name

4-bromo-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXGRLSGOYZQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisothiazole-3-carboxylic acid

CAS RN

4576-88-9
Record name 4-bromo-1,2-thiazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DH Jones, R Slack, KRH Wooldridge - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… Acidification of the aqueous layer gave 4-bromoisothiazole3-carboxylic acid, mp and mixed mp 175-176' (decomp.). Similarly, 3-formylisothiazole gave 3-hydroxymethylisothiazole and …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk

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